Chemical properties and stability of 2-Chloro-6-methoxynaphthalene
Chemical properties and stability of 2-Chloro-6-methoxynaphthalene
The following technical guide details the chemical properties, stability profile, and synthetic utility of 2-Chloro-6-methoxynaphthalene , a critical yet under-discussed intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Nabumetone.
Chemical Profile, Stability, and Catalytic Utility in API Synthesis[1]
Executive Summary
2-Chloro-6-methoxynaphthalene is a naphthalene derivative characterized by a bifunctional electronic structure: an electron-donating methoxy group at the C6 position and an electron-withdrawing (inductive) yet resonance-donating chloro substituent at the C2 position.[1][2] While the 2-bromo analog (CAS 5111-65-9) is the industry standard for synthesizing the NSAID Nabumetone via Heck coupling, the 2-chloro variant represents a significantly more cost-effective starting material.[1] However, its utilization requires advanced catalytic systems to overcome the high bond dissociation energy (BDE) of the C–Cl bond (~96 kcal/mol) compared to C–Br (~81 kcal/mol).[1] This guide outlines the physicochemical properties, stability data, and specific activation protocols required to utilize this compound effectively.
Physicochemical Characterization
The structural integrity of 2-Chloro-6-methoxynaphthalene relies on the stability of the naphthalene core.[1] The methoxy group activates the ring towards electrophilic aromatic substitution (EAS), primarily at the C1 position (ortho to the methoxy), while the chlorine atom deactivates the ring inductively but directs ortho/para.
Table 1: Physicochemical Properties
| Property | Value / Description | Note |
| IUPAC Name | 2-Chloro-6-methoxynaphthalene | |
| CAS Registry | 67886-68-4 | |
| Molecular Formula | C₁₁H₉ClO | |
| Molecular Weight | 192.64 g/mol | Significant atom economy advantage over Bromo-analog (237.09 g/mol ).[1][2] |
| Physical State | White to off-white crystalline solid | |
| Melting Point | 98–105 °C (Projected) | Note: Analogous 2-Bromo melts at 106–109°C; 2-Acetyl melts at 107–109°C.[1][2] |
| Boiling Point | ~303.9 °C (at 760 mmHg) | Predicted based on structure-property relationships.[1][2] |
| Flash Point | 139.4 °C | Indicates thermal stability for high-temp coupling reactions.[1][2] |
| Solubility | Soluble in DCM, Toluene, DMF, NMP.[1][2] | Insoluble in water.[1][2][3] |
| LogP | ~4.1 | Highly lipophilic; requires organic solvents for processing.[1][2] |
Stability Profile
The stability of 2-Chloro-6-methoxynaphthalene is governed by the robustness of the naphthalene aromatic system and the ether linkage.[1]
3.1 Thermal Stability
The compound is thermally stable up to its flash point (~140°C).[1][2] It does not undergo decarboxylation or rearrangement under standard storage conditions.[1][2]
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Protocol Implication: It can withstand the elevated temperatures (120–140°C) required for palladium-catalyzed cross-coupling reactions without decomposition.[1][2]
3.2 Hydrolytic Stability[1][2]
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Ether Linkage: The C6–Methoxy bond is stable to aqueous bases and weak acids.[1][2] Demethylation to 6-chloro-2-naphthol occurs only under forcing conditions (e.g., BBr₃ or concentrated HBr at reflux).[1][2]
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Aryl Chloride: The C2–Cl bond is inert to hydrolysis under neutral or basic conditions.[1][2] It requires transition metal catalysis (Pd or Ni) to undergo oxidative addition.[1][2]
3.3 Photostability
Like many naphthalene derivatives, the compound absorbs UV light and can undergo photo-oxidation if exposed to air and strong UV sources for prolonged periods.[1][2]
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Storage Requirement: Store in amber glass containers or fiber drums with polyethylene liners, kept in a cool, dry place.
Synthetic Utility: Overcoming the Chlorine Barrier
The primary utility of this intermediate is the synthesis of Nabumetone (4-(6-methoxy-2-naphthyl)-2-butanone).[2] The challenge lies in activating the inert C–Cl bond.[2] Standard phosphine ligands (like PPh₃) often fail to promote oxidative addition of aryl chlorides.[1][2]
Mechanism of Action: To utilize the chloro-derivative, one must employ electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs). These ligands increase electron density on the Palladium center, facilitating the oxidative addition of the strong C–Cl bond.
Visualization: Catalytic Activation Pathway
The following diagram illustrates the comparative activation energy and the necessity of specialized ligands for the Chloro-derivative versus the Bromo-derivative.
Caption: Comparative catalytic pathways showing the necessity of electron-rich ligands (SPhos) for activating the C-Cl bond.
Experimental Protocol: Advanced Heck Coupling
This protocol describes the conversion of 2-Chloro-6-methoxynaphthalene to the Nabumetone precursor using a high-activity catalyst system.[1][2] This method is self-validating via HPLC monitoring.[1][2]
Objective: Cross-coupling of 2-Chloro-6-methoxynaphthalene with 3-buten-2-ol.
Reagents
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Substrate: 2-Chloro-6-methoxynaphthalene (1.0 eq)
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Catalyst Precursor: Palladium(II) Acetate [Pd(OAc)₂] (1–2 mol%)[1]
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Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2–4 mol%)[1]
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Base: Potassium Carbonate (K₂CO₃) (2.0 eq)[1]
Methodology
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Inertion: Charge a reaction vessel with 2-Chloro-6-methoxynaphthalene, K₂CO₃, Pd(OAc)₂, and SPhos. Evacuate and backfill with Nitrogen (N₂) three times to remove oxygen (critical for air-sensitive active Pd species).[1][2]
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Solvation: Add degassed NMP via syringe. Stir to create a suspension.
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Addition: Add 3-buten-2-ol slowly.
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Reaction: Heat the mixture to 120–130°C .
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Monitoring (Self-Validation):
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Workup: Cool to room temperature. Dilute with Ethyl Acetate.[1][2] Wash with water (3x) to remove NMP.[1][2] Dry organic layer over MgSO₄.[1][2] Concentrate in vacuo.[1][2]
Handling and Safety Data
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed (H302).[1][2] | Wear nitrile gloves and standard lab coat.[1][2] |
| Skin/Eye Irritation | Causes skin irritation (H315) and eye irritation (H319).[1][2] | Use safety goggles.[1][2] In case of contact, flush with water for 15 min.[1][2] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects (H411).[1][2] | Collect all waste for incineration; do not pour down drains.[1][2] |
Storage Conditions:
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Temperature: Ambient (15–25°C).
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Atmosphere: Store under inert gas (Argon/Nitrogen) if storing for >6 months to prevent slow surface oxidation.[1][2]
References
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Physical Properties & Safety: National Center for Biotechnology Information.[1][2] (2025).[1][2][4] PubChem Compound Summary for CID 78786, 2-Bromo-6-methoxynaphthalene (Analogous Data). Retrieved from [Link]
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Synthesis of Nabumetone: Goudie, A. C., et al. (1977).[1][2] United States Patent 4,061,779: Anti-inflammatory agents.[1][2] USPTO.[1][2]
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Heck Reaction Mechanism: Beletskaya, I. P., & Cheprakov, A. V. (2000).[1][2] The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. Retrieved from [Link][1]
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Advanced Coupling of Aryl Chlorides: Littke, A. F., & Fu, G. C. (2002).[1][2] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.
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Patent on Process Chemistry: Recordati, S.A. (1990).[1][2] European Patent EP0376516: Method of preparation of nabumetone.[1][2] European Patent Office.[1][2] Retrieved from
